molecular formula C10H11NO B045635 3,3-Dimethylindolin-2-one CAS No. 19155-24-9

3,3-Dimethylindolin-2-one

Cat. No. B045635
CAS RN: 19155-24-9
M. Wt: 161.2 g/mol
InChI Key: KEZHRKOVLKUYCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,3-Dimethylindolin-2-one and its derivatives can be synthesized through various chemical reactions involving different substrates and conditions. For instance, the synthesis of dimethylisoindolinones from 2-halo-N-isopropyl-N-alkylbenzamide substrates employs KO(t)Bu for the selective C-C coupling of an unreactive tertiary sp³ C-H bond. This method demonstrates remarkable selectivity towards tertiary sp³ C-H bonds over primary or secondary ones, enabling the synthesis of biaryl 5-phenylisoindolin-1-ones through biaryl and alkyl-aryl C-C coupling in a single step, potentially following a radical pathway that involves a 1,5-hydrogen atom transfer (Bhakuni et al., 2014).

Molecular Structure Analysis

The molecular and crystal structure of 3,3-dimethyl derivatives reveals complex geometries and bonding patterns. For example, the study on metal complexes of 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline shows detailed coordination compounds' structures with transition metal salts. The incorporation of ligands in these complexes, either in molecular or ionic form, highlights the versatility and complexity of the molecular structure of these derivatives (Sokol et al., 2004).

Chemical Reactions and Properties

3,3-Dimethylindolin-2-one derivatives participate in a range of chemical reactions, showcasing diverse chemical properties. Their reactions with secondary amines, for example, lead to the formation of novel compounds, further illustrating the reactive nature of these molecules and the potential for synthesizing a wide array of derivatives with varying properties and applications (Mugnoli et al., 1980).

Scientific Research Applications

  • Kinetic Isotope Effect in Indolin-2-ones : A study by Rzepa (2016) demonstrated that changing the substituent from nitro to amino in 1,3-dimethylindolin-2-ones leads to a decrease in free energy barriers and a change in transition state mode, which is crucial in understanding chemical reactions and designing new compounds (H. Rzepa, 2016).

  • Acidity of 1,3-dimethylindolin-2-one : Challis and Rzepa (1975) found that 1,3-dimethylindolin-2-one ionizes much faster than acetone and simple amides, making it one of the most acidic amides known. This property can be significant in organic chemistry and biochemistry research (B. C. Challis & H. Rzepa, 1975).

  • Molecular Structures of Indoline Derivatives : Eto et al. (1992) conducted a crystallographic analysis of isomeric compounds of 1-(4'-chlorobenzoyl)-2-(2''-hydroxynaphthyl)-3,3-dimethylindoline, revealing restricted rotation about a Csp3-Csp2 bond. Such studies are essential for understanding molecular conformations and designing drugs or materials with specific properties (M. Eto et al., 1992).

  • Synthesis of Indolinic Aminoxyls : Tommasi et al. (1999) synthesized a new series of indolinic aminoxyls using organolithium reagents, resulting in products with unique properties. Such synthetic methods are crucial in developing new compounds for various applications (G. Tommasi et al., 1999).

  • Csp3-H Functionalization : Zhou et al. (2017) studied the Csp3-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate, identifying multiple pathways to generate intermediate radicals that can convert into 1,5-dimethylindoline-2,3-dione. This research contributes to the understanding of complex chemical reactions and synthetic pathways (Da‐Gang Zhou, P. Zhou, & Huanwang Jing, 2017).

  • Optical Nonlinearities of Indolin-2-ylidene Dyes : Li et al. (2006) investigated the third-order optical nonlinearities of 1,3-bis[(3,3-dimethylindolin-2-ylidene)methyl]croconine in solution, finding significant results with potential applications in photonic devices and materials science (Zhongyu Li et al., 2006).

  • Organic Electronics Applications : Liess et al. (2015) explored organic thin film transistors based on dipolar donor-acceptor polymethine dyes, showing promising charge carrier mobilities with potential for application in organic solar cells (Andreas Liess et al., 2015).

Future Directions

While “3,3-Dimethylindolin-2-one” has been the subject of numerous studies, there is still much to learn about this compound. Future research may focus on further elucidating its chemical properties, exploring new synthesis methods, and investigating potential applications .

properties

IUPAC Name

3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZHRKOVLKUYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310375
Record name 3,3-dimethylindolin-2-one
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylindolin-2-one

CAS RN

19155-24-9
Record name 19155-24-9
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Record name 3,3-dimethylindolin-2-one
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Record name 3,3-Dimethyl-1,3-dihydro-indol-2-one
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Record name 3,3-Dimethylindolin-2-one
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2a (3.2 g, 18.29 mmol) in dry THF (100 mL) was added MeI (2.6 mL, 41.75 mmol, 2.3 eq), followed by the addition of 18-crown-6 (0.51 g, 4.57 mmol, 0.25 eq) at −78° C. under nitrogen. Potassium tert-butoxide (5.12 g, 45.73 mmol, 2.5 eq) was added portionwise. The resulting slurry was stirred at −78° C for 1 h. The mixture was stirred at −78° C. to rt for 3. h. Cooled in an ice bath, sat'd NH4Cl was added. It was extracted with EtOAc, washed with H2O, brine, dried over MgSO4, filtered, and concentrated to dryness. The residue was purified by flash chromatography (silica gel, hexanes/EtOAc) to give pure 1-acetyl-3,3-dimethylindolin-2-one (1.3 g) (LC-MS ESI 204 (M+H)) and pure 3,3-dimethylindolin-2-one (1.0 g) (LC-MS ESI 162 (M+H)) respectively. 1-Acetyl-3,3-dimethylindolin-2-one (1.3 g) was heated in 6N HCl at reflux for 1 h. After cooling, it was poured into crushed ice. It was extracted with Et2O, washed with sat'd NaHCO3, H2O, brine, dried over Na2SO4, filtered, and concentrated to dryness to give almost pure 2b (1.0 g).
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1.3 g
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Synthesis routes and methods II

Procedure details

A neat mixture of AlCl3 (8.28 g) and the amide obtained in Step 1. above (5 g) is heated slowly to about 135°-140° C. and maintained at this temperature for about 10-15 min. Ice water is added slowly to the reaction mixture and the residue is extracted with ether. The organic extract is washed with 1N HCl, 10% aqueous sodium carbonate, dried, filtered and evaporated affording a solid. The solid is purified by flash chromatography (silica gel; 2% methanol/methylene chloride) affording the desired product as a white crystalline solid, M.P.=151°-152° C.
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8.28 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
N Ishibe, Y Yamaguchi - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
N-(Cyclohexyl)dimethylketenimine on photoreaction with p-benzoquinone and p-naphthoquinone forms the 1 : 1 adducts 1 -cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one and 1-…
Number of citations: 3 pubs.rsc.org
S Nakamura - Chemistry–An Asian Journal, 2019 - Wiley Online Library
2H‐Azirines are useful precursors for the synthesis of a variety of chiral aziridine and amine derivatives with a range of biological activities. Owing to the ring strain and the presence of a …
Number of citations: 31 onlinelibrary.wiley.com
FC Jia, C Xu, ZW Zhou, Q Cai, YD Wu, AX Wu - Organic letters, 2016 - ACS Publications
An unusual benzannulation reaction has been realized by integrating intermolecular adol condensation with subsequent intramolercular base-promoted homolytic aromatic substitution. …
Number of citations: 26 pubs.acs.org
A Mertens, B Mueller-Beckmann… - Journal of medicinal …, 1987 - ACS Publications
Scheme II c, d method H (a) Alkylation;(b) Na/NH3;(c) H2S04/HN03;(d) Hz/Pd;(e) Ac20;(f) AczO/HN03;(g) HCI;(h) Hz/PtOz. erocyclic ring system. Either a suitably substituted 5-[(…
Number of citations: 50 pubs.acs.org
A Fensome, WR Adams, AL Adams… - Journal of medicinal …, 2008 - ACS Publications
We have continued to explore the 3,3-dialkyl-5-aryloxindole series of progesterone receptor (PR) modulators looking for new agents to be used in female healthcare: contraception, …
Number of citations: 209 pubs.acs.org
H Hu, Y Liu, L Lin, Y Zhang, X Liu… - Angewandte Chemie, 2016 - Wiley Online Library
Highly efficient kinetic resolution of 2H‐azirines by an asymmetric imine amidation was achieved in the presence of a chiral N,N′‐dioxide/Sc III complex, thus providing a promising …
Number of citations: 38 onlinelibrary.wiley.com
T Hou, K Zhang, X Kang, X Guo, L Du, X Chen, L Yu… - Talanta, 2019 - Elsevier
Peroxynitrite is a short-lived endogenous reactive species and plays important roles in many physiological and pathological processes. In this work, we synthesized a near-infrared …
Number of citations: 29 www.sciencedirect.com
J Tian, L Li, X Yan, L Chen - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
The cyclization of N‐(2‐chloropropionyl)aniline to 3‐methylindolin‐2‐one through Friedel–Crafts alkylation was studied. It was found that N‐phenylacrylamide (12.6%) and 3,4‐dihydro‐…
Number of citations: 9 onlinelibrary.wiley.com
JT Baker, CC Duke - Australian Journal of Chemistry, 1972 - CSIRO Publishing
The reactive 2-chloroindoleninone has been used to prepare a series of 2,2-and 3,3-dialkylthio- and diarylthio-indolinones, 2-phenylthioindoleninone, and 2-methylthioindoleninone, …
Number of citations: 24 www.publish.csiro.au
J Meng, R Jia, J Leng, M Wen, X Yu, WP Deng - Organic letters, 2017 - ACS Publications
A novel protocol for the synthesis of unsymmetrical indigo-like (E)-α-amino enaminones by rhodium-catalyzed transformations of isatins with 1-tosyl-1,2,3-triazoles has been developed. …
Number of citations: 15 pubs.acs.org

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